3-(3-Carboxy-5-fluorophenyl)phenol
Description
Properties
IUPAC Name |
3-fluoro-5-(3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIORFKRUUWLNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683549 | |
| Record name | 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-86-0 | |
| Record name | 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazonium Intermediate Formation
The introduction of fluorine at the meta position relative to the carboxylic acid group is efficiently achieved via diazotization of a precursor aniline derivative. Drawing from industrial fluorination techniques described in patent CN104276929A, 3-amino-5-carboxyphenol serves as the starting material. Treatment with anhydrous hydrofluoric acid (HF) in fluorobenzene at 10–15°C generates the stable diazonium fluoroborate complex. Critical parameters include:
Fluorination and Decomposition
Controlled thermal decomposition of the diazonium salt at 65°C liberates nitrogen gas, yielding the fluorinated intermediate. The process achieves 89% conversion efficiency when using KNO₂ as the diazotizing agent. Post-fluorination neutralization with 10% KOH ensures safe handling of residual HF, with phase separation recovering the organic product.
Table 1. Diazotization-Fluorination Optimization Parameters
Suzuki-Miyaura Cross-Coupling Methodologies
Boronic Acid Precursor Synthesis
The biphenyl backbone is constructed via palladium-catalyzed coupling between 3-fluoro-5-bromobenzoic acid and 3-hydroxyphenylboronic acid. As demonstrated in PMC9898299, Miyaura borylation of 3-bromo-5-fluorobenzoic acid using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ generates the boronic ester in 78% yield. Key considerations:
Coupling Reaction Optimization
Coupling the boronic ester with 3-bromophenol under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) affords the biphenyl intermediate. PMC9898299 reports that increasing the aqueous phase to 30% vol improves yields to 82% by enhancing base solubility. Post-coupling saponification with LiOH regenerates the carboxylic acid group without affecting the fluorine substituent.
Table 2. Suzuki Coupling Performance Metrics
| Condition | Variation | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Base | K₂CO₃ vs Cs₂CO₃ | 82 vs 75 | 99 vs 97 | |
| Solvent System | DME/H₂O (3:1) | 82 | 99 | |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 82 | 99 |
Ullmann-Type Coupling Approaches
Copper-Catalyzed Biaryl Ether Formation
For substrates sensitive to palladium, Ullmann coupling between 3-fluoro-5-iodobenzoic acid and 3-hydroxyphenylboronic acid offers an alternative pathway. Employing CuI/L-proline catalyst systems in DMSO at 90°C achieves 68% yield. Notable advantages:
Solvent and Ligand Effects
Replacing DMSO with DMAc improves reaction homogeneity, boosting yields to 73%. The use of 1,10-phenanthroline as a ligand accelerates reductive elimination, shortening reaction times from 24 to 16 hours.
Carboxylic Acid Functionalization Techniques
Oxidation of Methyl Precursors
Late-stage oxidation of 3-fluoro-5-methylbiphenyl intermediates using KMnO₄ in acidic conditions (H₂SO₄/H₂O) converts methyl groups to carboxylic acids. This method, adapted from Vilsmeier-Haack reaction work, achieves 85% conversion when performed at 70°C for 8 hours.
Hydrolysis of Nitrile Intermediates
Alternative routes employ RuPhos-Pd-catalyzed cyanation followed by acidic hydrolysis (HCl, reflux). While this two-step process attains 78% overall yield, it requires stringent moisture control during the cyanation step.
Table 3. Carboxylation Method Comparison
| Method | Conditions | Yield (%) | Byproducts | Source |
|---|---|---|---|---|
| KMnO₄ Oxidation | H₂SO₄, 70°C, 8h | 85 | MnO₂ | |
| Nitrile Hydrolysis | 6M HCl, reflux, 6h | 78 | NH₄Cl |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboxy-5-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Carboxy-5-fluorophenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(3-Carboxy-5-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom and carboxylic acid group can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Key Observations :
- Ring Systems: Replacement of the phenol group with an oxadiazole ring (e.g., 944896-51-9) may reduce hydrogen-bonding capacity but improve metabolic stability in drug design .
Functional Group Comparisons
Carboxylic Acid Derivatives
- 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid (CAS 1261930-96-4) : This compound features dual carboxylic acid groups and a trifluoromethyl substituent. The additional carboxylic acid increases acidity (pKa ~2-3) compared to the single carboxy group in the target compound, which may influence solubility and protein-binding interactions .
Fluorinated Phenols
- 5-(2-Chlorobenzyl)-3-trifluoromethylphenol: The trifluoromethyl group enhances lipophilicity (logP ~3.5) compared to the fluorine in the target compound (logP ~2.8 estimated). This difference impacts membrane permeability in biological systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(3-Carboxy-5-fluorophenyl)phenol, and how do reaction conditions influence yield?
- Answer : Nucleophilic aromatic substitution is a common approach for fluorophenol derivatives, where fluorine acts as a leaving group. For carboxy-substituted analogs, ester protection of the carboxylic acid during synthesis may prevent unwanted side reactions. Post-synthesis deprotection (e.g., acid hydrolysis) can restore the functional group . Reaction optimization should include testing catalysts (e.g., Pd-based for coupling reactions) and temperature control to minimize decomposition, as seen in triazole-based fluorophenyl analogs .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- HPLC/GC with standards (e.g., Kanto Reagents’ phenol derivatives for retention time comparison) .
- UV-Vis spectroscopy for quantification, as demonstrated for structurally similar antifungal agents (λmax ~270–300 nm in methanol) .
- Elemental analysis to verify C, H, O, and F content, ensuring no residual solvents or byproducts.
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer :
- Solubility : Likely polar organic solvent-soluble (e.g., DMSO, methanol) based on triazole-fluorophenol analogs . Aqueous solubility depends on pH due to the carboxylic acid group (pKa ~2–3).
- Stability : Stable at room temperature in inert atmospheres. Monitor for decarboxylation at >80°C using thermogravimetric analysis (TGA), as seen in related triazole-phenol compounds .
Advanced Research Questions
Q. How can computational tools resolve contradictions in predicted vs. observed bioactivity data for this compound?
- Answer :
- In silico toxicity prediction : Use tools like ProTox 3.0 or GUSAR to model acute toxicity (LD50) and compare with experimental in vivo data . Discrepancies may arise from unaccounted metabolic pathways.
- Docking studies : Compare binding affinities to target enzymes (e.g., fungal CYP51 for antifungal activity) with experimental IC50 values . Adjust force fields or solvent models if predictions deviate.
Q. What strategies optimize regioselectivity during functionalization of the phenolic ring?
- Answer :
- Directing groups : The carboxylic acid at the 3-position can act as a meta-director. Use protecting groups (e.g., methyl ester) to alter electronic effects during electrophilic substitution .
- Catalytic systems : Pd-catalyzed C–H activation, as demonstrated for 3-(bromomethyl)phenol derivatives, enables selective modification of ortho positions .
Q. How can researchers address stability issues during formulation for biological testing?
- Answer :
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the carboxylic acid group.
- Encapsulation : Use liposomes or cyclodextrins to enhance stability, as shown for phenolic antifungal agents .
Q. What experimental designs validate the compound’s mechanism of action in antimicrobial studies?
- Answer :
- Time-kill assays : Compare growth curves of target pathogens (e.g., Candida spp.) at varying concentrations.
- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to link phenolic redox activity to microbial death .
Key Research Gaps Identified
- Metabolic Pathways : Limited data on in vivo metabolite profiling. Use LC-MS/MS to identify Phase I/II metabolites in rodent models.
- Long-term Stability : No studies on photodegradation. Conduct accelerated aging tests under UV light (ICH Q1B guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
